![molecular formula C15H9F3O3 B080673 2-[3-(trifluoromethyl)benzoyl]benzoic Acid CAS No. 13450-38-9](/img/structure/B80673.png)
2-[3-(trifluoromethyl)benzoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(trifluoromethyl)benzoyl]benzoic acid, also known as TFBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFBA belongs to the class of organic compounds known as benzoic acids, which are commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves its binding to the catalytic site of HDAC enzymes, preventing the removal of acetyl groups from histone proteins. This results in the accumulation of acetylated histones, which can promote the transcription of certain genes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has also been shown to modulate the activity of immune cells, leading to changes in cytokine production and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has several advantages as a tool compound in scientific research. It is a highly selective inhibitor of HDAC enzymes, allowing for the specific modulation of gene expression patterns. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is also relatively stable and can be easily synthesized in large quantities. However, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by the cellular environment and other factors.
Zukünftige Richtungen
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has significant potential for future research in various fields. One area of interest is the development of new cancer therapies that target HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could also be used to study the role of HDACs in other biological processes, such as development and differentiation. Additionally, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid could be used as a tool compound to investigate the effects of histone acetylation on gene expression in different cell types and disease states.
Conclusion:
In conclusion, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid is a unique compound that has gained significant attention in scientific research due to its ability to selectively inhibit HDAC enzymes. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been used as a tool compound in various fields, including cancer research and immunology. While 2-[3-(trifluoromethyl)benzoyl]benzoic Acid has some limitations in lab experiments, it has significant potential for future research and the development of new therapies.
Synthesemethoden
The synthesis of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid involves the reaction of 3-(trifluoromethyl)benzoyl chloride with benzoic acid in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds via an acylation mechanism, resulting in the formation of 2-[3-(trifluoromethyl)benzoyl]benzoic Acid as a white crystalline solid. The purity of the product can be improved through recrystallization or chromatographic purification.
Wissenschaftliche Forschungsanwendungen
2-[3-(trifluoromethyl)benzoyl]benzoic Acid has been extensively used as a tool compound in scientific research due to its ability to selectively modify the activity of certain proteins. 2-[3-(trifluoromethyl)benzoyl]benzoic Acid acts as an inhibitor of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. By inhibiting HDAC activity, 2-[3-(trifluoromethyl)benzoyl]benzoic Acid can induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression patterns.
Eigenschaften
CAS-Nummer |
13450-38-9 |
|---|---|
Produktname |
2-[3-(trifluoromethyl)benzoyl]benzoic Acid |
Molekularformel |
C15H9F3O3 |
Molekulargewicht |
294.22 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)14(20)21/h1-8H,(H,20,21) |
InChI-Schlüssel |
NOGVBNADQLELOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
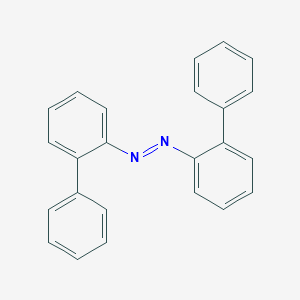
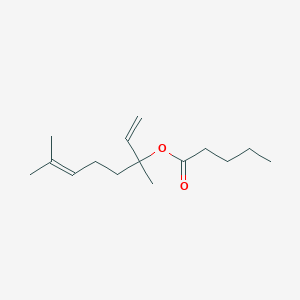
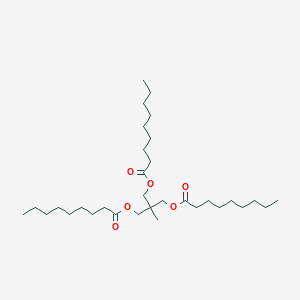
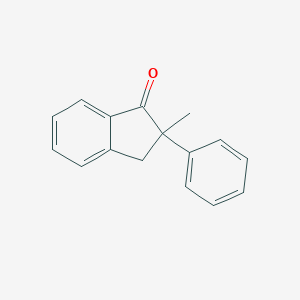
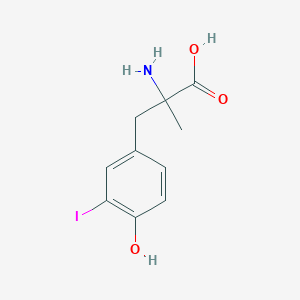


![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
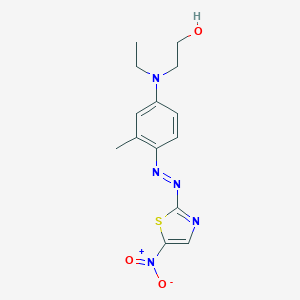


![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
